molecular formula C17H12ClFN4O2 B2601799 5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1173099-95-0

5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2601799
CAS No.: 1173099-95-0
M. Wt: 358.76
InChI Key: SKRLZYFQXOUMLB-UHFFFAOYSA-N
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Description

This compound features a fused pyrrolo-triazole-dione core substituted with a 3-chloro-4-methylphenyl group at position 5 and a 4-fluorophenyl group at position 1. The chloro and fluoro groups may enhance bioavailability and target binding via hydrophobic and electronic interactions, while the methyl group could influence steric effects . However, explicit biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related analogs.

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O2/c1-9-2-5-12(8-13(9)18)22-16(24)14-15(17(22)25)23(21-20-14)11-6-3-10(19)4-7-11/h2-8,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRLZYFQXOUMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions

  • Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core

      Starting Materials: Appropriate substituted anilines and hydrazines.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like palladium or copper.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Chemical Research: The compound serves as a model for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism by which 5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes, depending on the compound’s structure and the target’s nature.

Comparison with Similar Compounds

Structural Analogs and Core Modifications

Triazole-Containing Derivatives

  • Compound 3 (): A pyrrolo[2,3-d]pyrimidine derivative bearing a 1,2,3-triazole moiety exhibits potent anticancer activity (IC₅₀ = 2.03 μM against HepG2 cells). The triazole ring likely enhances interactions with cellular targets, though the pyrimidine core differs from the pyrrolo-triazole-dione system in the target compound .
  • Compound from : A structurally similar pyrrolo[3,4-d][1,2,3]triazole-4,6-dione derivative incorporates an oxadiazole-methyl substituent. This modification may alter solubility and binding kinetics compared to the target compound’s chloro-methylphenyl group .

Halogen-Substituted Derivatives

  • Compound 4 (): A thiazole derivative with chloro and fluoro substituents demonstrates antimicrobial activity. The synergistic effects of halogens in enhancing electronegativity and membrane permeability are notable, though the thiazole core diverges from the target’s triazole-dione system .
  • Compound 1 (): A pyrazoline with 4-fluorophenyl and phenyl groups highlights the role of fluorinated aromatics in stabilizing molecular conformations. However, the pyrazoline core lacks the fused heterocyclic complexity of the target compound .
Solubility and Pharmacokinetic Considerations
  • Pyrazolo[3,4-d]pyrimidines (): These compounds exhibit poor aqueous solubility but show enhanced pharmacokinetics when encapsulated in liposomes (e.g., LP-2). The target compound’s fused triazole-dione system may face similar solubility challenges, suggesting nano-encapsulation as a viable optimization strategy .
  • Isoxazole Derivatives (): A pyrrolo-isoxazole-dione analog with chloro and dimethylamino substituents highlights how polar functional groups (e.g., dimethylamino) could improve solubility compared to the target’s nonpolar methyl and halogen groups .

Biological Activity

5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H12ClFN2O2C_{16}H_{12}ClFN_2O_2. Its structure features a pyrrolo-triazole core with multiple substituents that may influence its biological activity. The presence of chlorine and fluorine atoms suggests potential interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : In vitro tests have demonstrated that the compound exhibits antibacterial properties against various strains of bacteria. Specifically, it has shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and gram-negative strains like Chromobacterium violaceum .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. Research indicates that it acts as a potent inhibitor of certain enzymes associated with cancer progression and neurodegenerative diseases .
  • Neuropharmacological Effects : Some studies suggest that derivatives of this compound may influence neurotransmitter levels in the brain. For instance, compounds with similar structures have been shown to increase acetylcholine and serotonin levels in cerebral microdialysis studies .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEffect ObservedReference
AntibacterialStaphylococcus aureusInhibition of growth
AntibacterialChromobacterium violaceumInhibition of growth
Enzyme InhibitionVarious metabolic enzymesSignificant inhibition
NeuropharmacologicalAcetylcholine receptorsIncreased neurotransmitter levels

Case Study: Antibacterial Activity

A study conducted on the antibacterial efficacy of the compound revealed that it significantly inhibited the growth of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be notably low compared to standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study: Enzyme Inhibition

In a separate investigation focusing on enzyme inhibition, the compound was tested against several cancer-related enzymes. Results indicated a strong binding affinity and inhibition profile that suggests further development could lead to novel anticancer therapies.

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